Journal Name:Nanotechnology Reviews
Journal ISSN:2191-9089
IF:6.739
Journal Website:http://www.degruyter.com/view/j/ntrev
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:39
Publishing Cycle:
OA or Not:Not
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.jnucmat.2023.154655
A mixed analytical model is utilized to estimate the effective thermal conductivity of microcell UO2 pellets. The proposed model consists of a mixture of parallel and series structural models that collectively take into account the unique cell geometry of the anisotropic metal network and the corresponding fractional contribution to the heat flow. This relatively simple structure model can explain the anisotropy of the thermal conductivity of UO2-Mo microcells, as observed in both experimental tests and numerical calculations. The physics-based mixed analytical model allows us to accommodate the effects of the UO2 burnup and wall structure changes on the effective thermal conductivity of microcell UO2 pellets. To validate the model's ability to predict the burnup dependence, the reduced fuel centerline temperature in a UO2 -5vol% Cr microcell under irradiation was estimated at selected burnup levels and compared to the temperature evolution observed in a Halden reactor test, in which the sample pellets were irradiated up to 16MWd/kgU. The comparison demonstrated that the mixed analytical model suitably predicts the fuel temperature changes in irradiated UO2 -5vol% Cr microcells. The model proposed here is a preliminary type based on limited experimental data, and the parameters of the model could be modified further with the accumulation of more measurement data.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.jnucmat.2023.154651
In this study, we perform a study on TRIstructural ISOtropic (TRISO) Silicon Carbide (SiC) layer failure using the BISON fuel performance code. SiC thermomechanical behavior is analyzed during both steady-state and accident scenarios pertaining to a Fluoride-Salt-Cooled High-Temperature Reactor (FHR). A monodimensional single particle model is adapted from a previous analysis and run at 140 mW/particle for 500 days. The maximum burnup reached is 18.49 % FIMA. A total of three accident scenarios are simulated at both fresh fuel conditions and following multiple irradiations at 2 % FIMA increments up to 18.49 % FIMA. The instances include an overcooling transient, a Control Rod Withdrawal (CRW) and a Loss of Forced Cooling Accident (LOFA). SiC hoop stress and failure probability predictions are evaluated for all simulated cases. A consistent tangential compressive stress state is found as a function of burnup for SiC. The maximum compressive hoop stress reaches approximately -400 MPa. The maximum SiC failure probability as a function of burnup is 2⋅10−13 % at steady-state and no increases are predicted during transient simulations. It is concluded that the selected accident scenarios, under our modeling assumptions, are not predicted to pose a challenge to SiC integrity due to their relatively slow progression and low temperature increments, for both fresh fuel and at burnup values up to 18.49 % FIMA. A 2D model is used, along with XFEM, to simulate a crack in the Inner Pyrolytic Carbon (IPyC). Conservative IPyC failure predictions are obtained with Weibull statistics approximately 38 days after beginning of irradiation. After crack formation, hoop stress concentrations are predicted in SiC using conservative assumptions, with failure probability increasing to 3.3⋅10−4 %. 2D BISON simulations of the base irradiation are then carried out to the maximum burnup and transient conditions are subsequently applied. SiC maximum tensile hoop stress is predicted at the time of crack initiation, after which crack expansion reduces the predicted stress magnitude in the material. The results presented in the work are interpreted under the selected modeling assumptions and conclusions are based on a comparison with a parallel analysis on a High-Temperature Gas-Cooled Reactor design to evaluate the effects of power density and burnup on SiC performance.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-19 , DOI:
10.1016/j.jnucmat.2023.154644
The uranium-zirconium (U-Zr) fuel system has been studied for decades, yet there remains a data gap of micro-burnup (BU) studies where the microstructure undergoes an initial transformation from as-fabricated to the true starting microstructure present in reactor. This study focusses on two U-Zr specimens, U-(22.5 and 52.8) at.% Zr, irradiated to <0.001 at.% BU (∼4.33E+15 F/cc) at 660 °C in the Transient Reactor Test Facility (TREAT). The samples were rapidly gas quenched (4–5 °C/min) to maintain the in-pile structure for post irradiation characterization and modeling input. The bulk features of the U-22.5 at.% Zr specimen were retained, suggesting an impact (beyond crystallographic texture) of the as-fabricated system. It was also found that Zr solubility in α-U increases to ∼18 at.%Zr at 660 °C, and subsequently influences phase fractions and grain boundary density. The U-52.8 at.% Zr alloy fully transformed into an equiaxed granular microstructure immediately upon reactor insertion, implying single phase γ-U-Zr at 660 °C. This work also identifies the retention of a face-centered-cubic Zr rind on the surface of the sample, suggesting that the mechanism of Zr-rind decomposition is not a trivial phase transformation at temperature, but rather likely a diffusion-based process.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jnucmat.2023.154636
Flibe Energy, Incorporated (FEI)'s conceptual Lithium Fluoride Thorium Reactor (LFTR) incorporates a chemical processing facility aimed at recovering uranium and other valuable volatile radionuclides while managing harmful radionuclides from the used fuel. The fuel utilized in this reactor is a combination of dilithium beryllium tetrafluoride (Li2BeF4 or FLiBe) and uranium tetrafluoride (UF4), (FLiBe/U). FEI's plan involves extracting the uranium and other valuable volatile fluoride-forming radionuclides using nitrogen trifluoride (NF3). To facilitate laboratory-scale testing of uranium extraction using NF3 and address the toxicity and physical hazards associated with beryllium and beryllium fluoride (BeF2), we used a two-step process to prepare the simulated fuel salt. The first step entailed thermally decomposing ammonium beryllium tetrafluoride [(NH4)2BeF4] (ABeF) through a nominal 3-step process, combined with appropriate amounts of lithium fluoride (LiF) and UF4, resulting in the formation of beryllium fluoride (BeF2). In the second step, the mixture was repeatedly melted and frozen at the melting point of FLiBe to prepare the eutectic FLiBe with dissolved UF4. Although the concept appears straightforward, the production of FLiBe/U involved various challenges. These challenges included transporting the gaseous decomposition products of ABeF, hydrogen fluoride (HF) and ammonia (NH3), while preventing the formation of ammonium fluoride (NH4F). Additionally, it was necessary to control the reaction between the higher-than-anticipated water content in the commercial ABeF with NH3, HF, and the condensed NH4F, protect UF4 from forming an unknown black compound, select suitable structural materials to mitigate fluoride corrosion, address the risks associated with beryllium toxicity through equipment design and operational protocols, and monitor process conditions. This article provides an account of the thermal decomposition chemistry observed in the commercial ABeF, describes the FLiBe/U production apparatus, describes the experiences and process refinements developed to prepare FLiBe/U, and presents our characterizations of prepared FLiBe/U.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.jnucmat.2023.154602
Uranium borides are currently being investigated as an accident tolerance fuel or advanced technology fuels (ATFs) to replace conventional UO2 fuel due to their high uranium density and high thermal conductivity. The surface properties of diverse facets of a crystal are pivotal for understanding different corrosion behaviors, fission gas bubble behaviors, and equilibrium morphologies. In this study, we employ density functional theory (DFT) calculations to investigate the surface properties of uranium borides. The surface orientations with maximum miller index up to 4, 1, and 2 for UB2, UB4 and UB12 were analyzed, respectively. Based on the calculated surface energies, the other surface properties of uranium borides were obtained through Wulff construction, including equilibrium morphology, dominant surface orientations, area-weighted surface energy and work function. Additionally, grain boundaries (GBs) have a significant impact on material properties, such as mechanical properties, corrosion behavior, and resistance to irradiation. Therefore, we use DFT calculations to determine the GB energies and work of separation for three low-Σ (7) symmetrical tilt GBs (STGB) and two twist GBs (TGB).
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.jnucmat.2023.154645
Uranium-Plutonium mixed oxides U1-yPuyO2-x are considered as the reference fuels for Sodium-cooled Fast neutron Reactors (SFRs). Nevertheless, there is a lack of experimental data on their thermal properties for a Pu content above 0.45. The first step to fill this gap is to manufacture samples with high plutonium contents, which is the purpose of this work. Here, the manufacturing of U1-yPuyO2 samples with y = 0.60, 0.65 and 0.70 by a co-milling powder metallurgy process is detailed. Relying on an optimization of each manufacturing step (blending, co-milling, sieving, pelletizing and sintering), in order to obtain dense, monophasic, stoichiometric and homogenous materials.A multi-scale characterization strategy was used to determine sample microstructural properties including density measurements, Thermal-Ionization Mass Spectrometer (TIMS), ceramography, Electron Probe Micro Analyses, µ-Raman Spectroscopy and X-Ray Diffraction. The results obtained show that dense (> 95% TD), homogenous (chemical distribution of cations and oxygen), monophasic and stoichiometric (O/M = 2.00) samples have been achieved. These properties correspond to those needed to optimize the thermo-physical properties measurements. This also shows that the coupling of multi-scale characterizations is mandatory to evaluate the structural and microstructural properties of this kind of material.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.jnucmat.2023.154629
The degradation of mechanical properties caused by transmutation/deuterium-tritium reaction produced helium (He) is directly related to the behavior of He bubbles in nuclear materials. Here, the dynamic behavior of He bubbles was in-situ studied in an annealed Fe9Cr1.5W0.4Si ferrite-martensite (F/M) steel using transmission electron microscopy. The critical temperature at which He bubbles started to appear obvious Brownian motion was ∼1013 K. The mobile spherical bubbles gradually evolved into immobile polyhedral bubbles through migration and coalescence, and the critical size between mobile spherical and immobile polyhedral was ∼4 nm. The macroscopic diffusion coefficients of bubbles at 1023 K were obtained as a function of bubble size by quantifying the bubble motion in the two-dimensional plane. Meanwhile, the motion characteristics of bubbles away from or close to dislocation were compared and analyzed in detail. Due to the attraction of dislocations, the migration path of He bubbles exhibited a similar 1D Brownian motion. This was attributed to the short-range elastic interaction between He bubbles and dislocations. These results provide direct evidence and potential insights for understanding the dynamic behavior of He bubbles in metals.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.jnucmat.2023.154603
The mechanical behavior of Cr-coated Zr-Nb alloy cladding was investigated with Ring Compression Test (RCT) and Finite Element Analysis (FEA). The post-RCT specimens were examined by SEM analysis with a focus on crack characterization. The experimental result shows that Cr-coating less than 20 μm does not introduce notable changes in the load-displacement behavior of the cladding structure until the point at which the Cr-coated cladding undergoes premature failure. FEA results demonstrate that the premature failure of the Cr-coated cladding cannot be explained by local stress and strain fields as they are not affected by the presence of the coating if the crack of the coating layer is not considered. Under RCT, a crack is initially formed across the coating thickness and acts as a pre-existing flaw that concentrates stresses, growing towards the underlying Zr-Nb alloy. Once the crack depth attains the critical size, it unstably grows, resulting in cladding failure which is shown as an earlier load drop compared to the uncoated cladding. FEA results using eXtended Finite Element Method (XFEM) demonstrate the stress concentration by the coating crack which results in the premature failure of the Cr-coated cladding in RCT. Increasing coating thickness decreases crack density, thereby reducing the uncovered area of the underlying cladding in case where the coating experiences extended cracking. On the other hand, the thicker coating, when cracked, can induce extended damage to the underlying cladding by introducing larger cracks. The net benefit of these two competing effects needs to be considered to optimize the thickness of Cr-coating.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-06-16 , DOI:
10.1016/j.jnucmat.2023.154576
The room temperature lattice parameters of fluorite-structured U1–yAmyO2 uranium–americium mixed oxides were confronted with our crystallographic hybrid model. The complex charge compensation mechanisms that take place in this solid solution were considered to shed light on the available experimental unit-cell values. The effects of α self-irradiation, deviation from stoichiometry, and neptunium content on the lattice constants were also estimated.
Nanotechnology Reviews ( IF 6.739 ) Pub Date: 2023-06-20 , DOI:
10.1016/j.jnucmat.2023.154593
After the Fukushima accident, studies on accident tolerant fuel cladding focusing to prevent hydrogen explosions have been actively performed. Many researchers have been working on modifications of commercial cladding, especially direct coating on the cladding surface. In this work, a CrAl binary alloy system and an arc ion plating method were selected to grow a film on commercial Zircaloy-4 claddings. CrAl coating layers were systematically deposited on the cladding surface under various voltage conditions using targets manufactured in different ways. Microstructural characterizations and the evaluations of the mechanical properties showed that a robust coating layer can be achieved by controlling the deposition parameters. Surface roughness values satisfying required manufacturing criteria were achieved and wear resistance values of coated claddings also notably improved. These results suggest that CrAl films on Zircaloy-4 cladding are promising candidates for future ATF cladding.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.90 | 12 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
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